N-{4-[({1-[(4-Fluorophenyl)methyl]-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene}methyl)amino]phenyl}acetamide
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Overview
Description
N-{4-[({1-[(4-Fluorophenyl)methyl]-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene}methyl)amino]phenyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a tetrahydropyrimidinylidene moiety, and an acetamide group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[({1-[(4-Fluorophenyl)methyl]-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene}methyl)amino]phenyl}acetamide typically involves multiple steps, including the formation of the tetrahydropyrimidinylidene core and subsequent functionalization with the fluorophenyl and acetamide groups. Common reagents used in these reactions include anhydrous aluminum chloride, dichloromethane, and lutidine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{4-[({1-[(4-Fluorophenyl)methyl]-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene}methyl)amino]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-{4-[({1-[(4-Fluorophenyl)methyl]-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene}methyl)amino]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Could be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{4-[({1-[(4-Fluorophenyl)methyl]-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene}methyl)amino]phenyl}acetamide involves its interaction with specific molecular targets. These interactions can inhibit or activate certain pathways, leading to the compound’s observed effects. For example, it may inhibit the biosynthesis of bacterial lipids, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.
Indole derivatives: Exhibit a wide range of biological activities, including antiviral and anticancer effects.
Uniqueness
N-{4-[({1-[(4-Fluorophenyl)methyl]-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene}methyl)amino]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research.
Properties
CAS No. |
5749-14-4 |
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Molecular Formula |
C20H17FN4O4 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-[4-[[1-[(4-fluorophenyl)methyl]-6-hydroxy-2,4-dioxopyrimidin-5-yl]methylideneamino]phenyl]acetamide |
InChI |
InChI=1S/C20H17FN4O4/c1-12(26)23-16-8-6-15(7-9-16)22-10-17-18(27)24-20(29)25(19(17)28)11-13-2-4-14(21)5-3-13/h2-10,28H,11H2,1H3,(H,23,26)(H,24,27,29) |
InChI Key |
RFGRRYRZXMVLBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=C(N(C(=O)NC2=O)CC3=CC=C(C=C3)F)O |
Origin of Product |
United States |
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